3-Amino-6-chloropyridine-2-carbonitrile
Overview
Description
3-Amino-6-chloropyridine-2-carbonitrile is a chemical compound that is part of a broader class of pyridinecarbonitriles. These compounds are of significant interest due to their diverse range of applications, including their use as corrosion inhibitors, in the synthesis of fluorescent materials, and as precursors for various heterocyclic compounds .
Synthesis Analysis
The synthesis of pyridinecarbonitrile derivatives, including those related to 3-amino-6-chloropyridine-2-carbonitrile, often involves multicomponent reactions. For instance, derivatives have been synthesized through one-pot reactions involving aromatic aldehydes, malononitrile, and primary amines under solvent-free conditions . Additionally, the synthesis of related compounds has been achieved using metal-organic frameworks (MOFs) as catalysts, which can be recovered and reused without loss of activity . Furthermore, the conversion of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile into its 2,6-dichloro analog has been used as a precursor to synthesize 2-amino-6-chloro derivatives .
Molecular Structure Analysis
The molecular structure of pyridinecarbonitrile derivatives is often elucidated using spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR), and X-ray crystallography. For example, the structure of a tris-sulfonyl derivative of a 2,6-diamino pyridinecarbonitrile was confirmed by X-ray analysis . The crystal structure of a related compound, 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was determined to be monoclinic with specific cell parameters .
Chemical Reactions Analysis
Pyridinecarbonitriles can undergo various chemical reactions, leading to the formation of a wide array of heterocyclic compounds. For instance, the reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile with benzene-sulfonyl chloride yields a tris-sulfonyl derivative . Other reactions include the formation of Schiff bases and the construction of nitrogen heterocycles such as pyrazoles, pyrimidines, and diazepines through reactions with bifunctional nucleophiles . Additionally, the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines leads to the formation of thiazolopyridine-2-carbonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarbonitrile derivatives are closely related to their molecular structure. These compounds exhibit a range of properties, such as fluorescence, which can be exploited for various applications . The corrosion inhibition efficiency of synthesized pyridine derivatives has been found to increase with the concentration of the derivatives, indicating their potential use as corrosion inhibitors . The solubility and stability of these compounds can be influenced by the presence of different functional groups and the conditions under which they are synthesized .
Scientific Research Applications
Synthesis and Antibacterial Activity
3-Amino-6-chloropyridine-2-carbonitrile is utilized in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, showing potential in antibacterial applications. These derivatives are created via a reaction with hydrazine hydrate, demonstrating an environmentally friendly and efficient method for producing compounds with antibacterial properties (Rostamizadeh et al., 2013).
Chemical Transformations in Heterocyclic Chemistry
The compound plays a role in the study of chemical reactivity under nucleophilic conditions. It's used in reactions leading to the formation of various heterocyclic systems, with structures deduced based on analytical and spectral data, indicating its significance in understanding chemical transformations in heterocyclic compounds (Ibrahim & El-Gohary, 2016).
Synthesis of Diaminopyrazolopyrimidines
It's also employed in the synthesis of 3,4-diamino-1H-pyrazolo[3,4-d]pyrimidines, revealing its utility in generating pyrazolopyrimidines, a process involving intermediate hydrazinopyrimidine-5-carbonitriles (Tumkyavichyus, 1996).
Conversion to Aminopyridones
In a study, 3-Amino-6-chloropyridine-2-carbonitrile was converted into aminopyridones, highlighting its flexibility in chemical reactions, with strong support for molecular structures based on NMR techniques (Katritzky, Rachwał, & Smith, 1995).
Photovoltaic Applications
The compound's derivatives are investigated for their photovoltaic properties, demonstrating their potential use in organic–inorganic photodiode fabrication. These findings suggest its applicability in the field of renewable energy and photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
3-amino-6-chloropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQNLFCQZACXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343862 | |
Record name | 3-amino-6-chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-chloropyridine-2-carbonitrile | |
CAS RN |
95095-84-4 | |
Record name | 3-amino-6-chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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